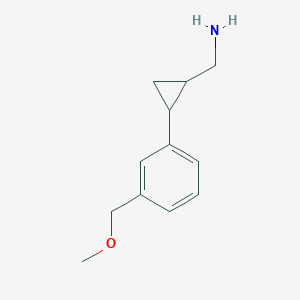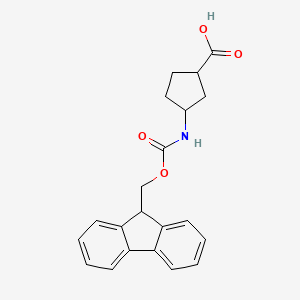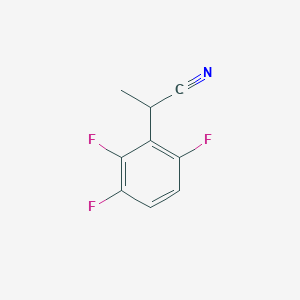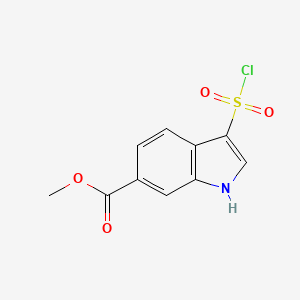
methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group attached to the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate typically involves the chlorosulfonation of an indole derivative. One common method is the reaction of 1H-indole-6-carboxylate with chlorosulfonic acid. The reaction is usually carried out at a controlled temperature to prevent decomposition and to ensure high yield. The reaction conditions often include the use of an inert solvent such as dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonamide using reducing agents such as tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride is a common reducing agent for the reduction of the chlorosulfonyl group.
Hydrolysis Conditions: Acidic or basic conditions are used for the hydrolysis of the ester group.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
科学的研究の応用
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of an indole ring.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring and is used in similar applications.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with a different core structure.
The uniqueness of this compound lies in its indole core, which imparts specific biological activities and reactivity patterns that are distinct from other chlorosulfonyl compounds.
特性
分子式 |
C10H8ClNO4S |
|---|---|
分子量 |
273.69 g/mol |
IUPAC名 |
methyl 3-chlorosulfonyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-7-8(4-6)12-5-9(7)17(11,14)15/h2-5,12H,1H3 |
InChIキー |
BTSJYVHVZKLJGL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


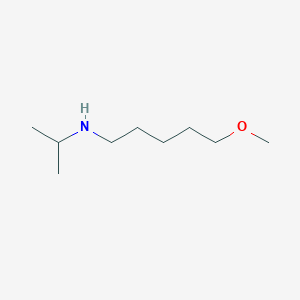
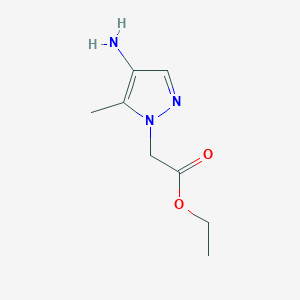

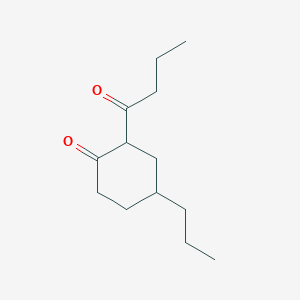

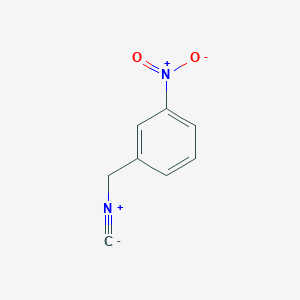
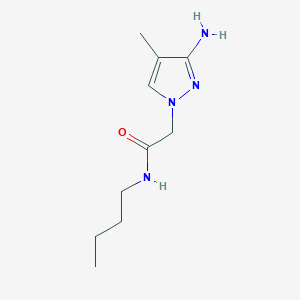
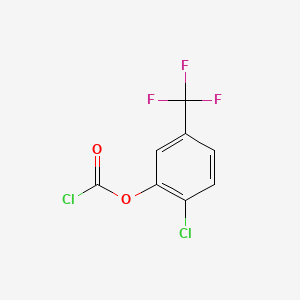
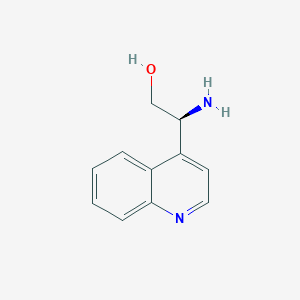
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)

